Methyl 4,4-difluoropiperidine-3-carboxylate
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Overview
Description
Methyl 4,4-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C7H12F2NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms at the 4-position and a methyl ester group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-difluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method is the reaction of 4,4-difluoropiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoropiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4,4-difluoropiperidine-3-carboxylic acid.
Reduction: 4,4-difluoropiperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-difluoropiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4,4-difluoropiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong interactions with the active site. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 4-fluoropiperidine-3-carboxylate: Contains only one fluorine atom, which may result in different chemical and biological properties.
Piperidine-3-carboxylate: Lacks fluorine atoms, leading to different reactivity and binding properties.
Uniqueness
Methyl 4,4-difluoropiperidine-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Biological Activity
Methyl 4,4-difluoropiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which can enhance its binding affinity to various biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms contribute to increased stability and binding affinity to enzymes and receptors, potentially leading to either inhibition or activation of these targets.
Interaction Studies
Research indicates that compounds containing piperidine structures often exhibit pharmacological activities such as:
- Dopamine receptor modulation : The compound may influence dopamine signaling pathways, which are critical in various neurological disorders.
- Enzyme inhibition : Initial studies suggest that this compound may inhibit specific enzymes related to metabolic pathways .
Pharmacokinetics
A study assessing the pharmacokinetic properties of similar fluorinated piperidine derivatives reported significant hepatic clearance rates. For instance, compounds with similar structures demonstrated superhepatic clearance (>100% Q h), indicating high metabolic activity in the liver .
Compound | Clearance (mL/min/kg) | Oral Bioavailability (%) | IC50 (nM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Compound A | 82.7 | 31.8 | 0.126 |
Compound B | >100 | TBD | TBD |
Case Studies
- Dopamine Receptor Activity : In a study focusing on new piperidine scaffolds, this compound was evaluated for its selectivity against dopamine receptors. While specific Ki values were not reported for this compound alone, related compounds exhibited promising selectivity profiles against D2 and D4 receptors .
- Anticancer Activity : Another investigation into piperidine derivatives highlighted their potential in cancer therapy. This compound was included in a broader study where several derivatives showed significant inhibitory effects on cell proliferation in various cancer cell lines .
Research Findings
Recent research has underscored the importance of substituents on the piperidine ring in modulating biological activity. For instance, increasing fluorination at the 4-position has been shown to enhance cellular potency while affecting metabolic stability .
Properties
Molecular Formula |
C7H11F2NO2 |
---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
methyl 4,4-difluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-10-3-2-7(5,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
LPRWJEGSQNZNAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCC1(F)F |
Origin of Product |
United States |
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